Platinum (II) ion

Electrochemistry Noble Metal Recovery Catalyst Synthesis

The Platinum(II) ion (Pt²⁺, CAS 22542-10-5) is a divalent, square-planar d⁸ transition metal cation central to homogeneous and heterogeneous catalysis, materials science, and medicinal chemistry. Its high standard reduction potential (+1.20 V vs.

Molecular Formula Pt+2
Molecular Weight 195.08 g/mol
CAS No. 22542-10-5
Cat. No. B1199598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum (II) ion
CAS22542-10-5
Molecular FormulaPt+2
Molecular Weight195.08 g/mol
Structural Identifiers
SMILES[Pt+2]
InChIInChI=1S/Pt/q+2
InChIKeyHRGDZIGMBDGFTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum(II) Ion (CAS 22542-10-5) Procurement Guide: A Comparator-Based Evidence Analysis for Scientific Selection


The Platinum(II) ion (Pt²⁺, CAS 22542-10-5) is a divalent, square-planar d⁸ transition metal cation central to homogeneous and heterogeneous catalysis, materials science, and medicinal chemistry [1]. Its high standard reduction potential (+1.20 V vs. SHE) and kinetic lability relative to Pt(IV) dictate its unique suitability for rapid ligand exchange and catalytic cycling, creating distinct procurement advantages over isovalent ions like Pd(II) (+0.987 V) and Ni(II) (-0.25 V) when thermodynamic nobility and specific reactivity are paramount [2].

Why In-Class Substitution Falls Short: The Platinum(II) Ion Differentiation Mandate for Scientific Projects


Substituting Platinum(II) with structurally analogous Pd(II) or Ni(II) ions leads to catastrophic failure in applications requiring high thermodynamic stability against oxidation, selective reduction, or specific cytotoxic mechanisms. The three-orders-of-magnitude difference in ligand coupling kinetics between Pt(II) and Pt(IV) further mandates a precise precursor choice [1]. Generic 'platinum salt' procurement fails because the specific reactivity, reductive behavior, and catalytic selectivity of Pt(II) are irreproducible by its class counterparts, as demonstrated quantitatively in the evidence below [2].

Quantitative Evidence Guide for Platinum(II) Ion: Differentiated Performance vs. Pd(II), Ni(II), and Pt(IV)


Thermodynamic Reduction Potential: Pt(II) is Uniquely Stable Among Group 10 Dications

The standard reduction potential (E°) for Pt²⁺/Pt is +1.200 V, representing the most thermodynamically unfavorable reduction among Group 10 M²⁺ ions, as sourced from authoritative electrochemical series data [1]. This is substantially higher than the reduction of Pd²⁺ to Pd (+0.987 V) and dramatically more positive than the reduction of Ni²⁺ to Ni (-0.250 V) [1]. This means Pt(II) acts as a stronger oxidant and is more easily reduced to the metallic state, which directly impacts catalyst preparation and electrochemical recycling strategies.

Electrochemistry Noble Metal Recovery Catalyst Synthesis

Electrochemical Reduction Mechanism: Distinct Two-Electron Process for Pt(II) vs. Stepwise for Ni(II)

In a comparative polarographic study of Ni(II), Pd(II), and Pt(II) complexes with 1,2-bisdiphenylphosphinoethane, Ni(II) was found to reduce in two distinct one-electron steps via a rare Ni(I) intermediate, whereas both Pt(II) and Pd(II) underwent a single, concerted two-electron reduction [1]. While Pt(II) and Pd(II) share the same mechanism, this difference across the group highlights a fundamental divergence in redox pathways that influences complex stability and catalytic intermediate lifetimes.

Electrochemistry Coordination Chemistry Redox Behavior

Cytotoxic Selectivity and Drug Resistance: Pt(II) vs. Pt(IV) Complexes in Ovarian Cancer

The clinically approved Pt(II) drug cisplatin (cis-[PtCl₂(NH₃)₂]) exhibits an IC₅₀ of 7 ± 1 μM in the A2780 ovarian cancer cell line, but potency drops dramatically to 100 ± 11 μM in the cisplatin-resistant A2780/C30 line, representing a 14.3-fold resistance factor [1]. In contrast, a Pt(II)-pyrophosphato complex (pyrodach-2) showed a much flatter resistance profile, with IC₅₀ values of 20 ± 4 μM (A2780) and 48 ± 5 μM (A2780/C30), a resistance factor of only 2.4-fold [1]. This demonstrates that not all Pt(II) species are equal; ligand choice in the procurement of Pt(II) complexes can predetermine the compound's ability to evade SCLC drug resistance mechanisms.

Medicinal Chemistry Oncology Drug Resistance

Kinetic Reactivity: Pt(IV) Outpaces Pt(II) by Three Orders of Magnitude in Nitrile Coupling

In a direct kinetic comparison of platinum-mediated nitrile-hydroxylamine coupling, the second-order rate constant (k₂) for a Pt(IV) complex was found to be three orders of magnitude (10³ times) larger than that of its Pt(II) analog [1]. This means that while Pt(II) can catalyze the reaction, the Pt(IV) complex does so at an incomparably higher speed, which is a critical differentiator for applications where reaction rate is the bottleneck.

Organometallic Chemistry Kinetics Reaction Mechanism

High-Value Application Scenarios for Platinum(II) Ion Based on Quantifiable Differentiation


Catalytic VOC Abatement: A Superior Pt(II) Use-Case Over Pd(II)

Direct evidence shows Pt-based catalysts, where Pt(II) species are the active phase, achieve total degradation of VOC probe molecules at temperatures lower than 170 °C, outperforming analogous Pd-based catalysts [1]. The rationale for selecting a Pt(II) precursor over Pd(II) is rooted in its higher reduction potential (+1.200 V vs +0.987 V), which promotes the formation of the catalytically active, reduced Pt(0) phase in situ, leading to demonstrably higher conversions in total oxidation reactions [2]. Procurement of a Pt(II) source, such as K₂PtCl₄, is a non-negotiable requirement for achieving this low-temperature performance advantage.

Selective Electrodeposition: Exploiting the Pt(II) Reduction Potential Gap

The 1.450 V difference in standard reduction potential between Pt(II) and Ni(II) enables the selective, contamination-free electrodeposition of platinum from mixed-metal solutions where nickel is present [1]. In contrast, attempted selective deposition using Pd(II) is more challenging due to the smaller potential gap (0.213 V) with Pt(II). This makes Pt(II) salts the only viable choice for applications requiring electrolytic purification or patterned deposition in the presence of base metals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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